

# Introduction: A Specialized Building Block in Synthetic Chemistry

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## Compound of Interest

Compound Name: **1-tert-Butyl-piperidin-4-one**

Cat. No.: **B073314**

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1.1 Overview and Strategic Importance **1-tert-Butyl-piperidin-4-one** is a heterocyclic organic compound featuring a piperidone core N-substituted with a sterically demanding tert-butyl group. This specific substitution pattern imparts unique chemical properties that distinguish it from other piperidones, making it a valuable, non-labile building block in the synthesis of complex organic molecules. Its utility is primarily found in the construction of pharmaceutical and agrochemical compounds where the piperidine nitrogen is intended to be a permanent, hindered tertiary amine.<sup>[1]</sup> The piperidin-4-one structure itself is a well-established pharmacophore, known to be a versatile intermediate for molecules with a wide range of biological activities, including anticancer and anti-HIV properties.<sup>[2]</sup>

1.2 Nomenclature and Identification Proper identification is critical in a research and development setting. This compound is known by several synonyms, and its key identifiers are cataloged below.

Identifier	Value
Chemical Name	1-tert-butylpiperidin-4-one
Synonyms	1-tert-Butyl-4-piperidone, N-tert-butyl-4-piperidone
CAS Number	1465-76-5[3][4]
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO[3][4]
Molecular Weight	155.24 g/mol [3][4]
Canonical SMILES	CC(C)(C)N1CCC(=O)CC1[3]
InChI Key	InChI=1S/C9H17NO/c1-9(2,3)10-6-4-8(11)5-7-10/h4-7H2,1-3H3

1.3 Distinguishing from N-Boc-4-piperidone: A Critical Note for Researchers A common point of confusion for scientists is the distinction between **1-tert-butyl-piperidin-4-one** and N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone, CAS: 79099-07-3). While structurally similar, their synthetic functions are fundamentally different.

- **1-tert-Butyl-piperidin-4-one:** The tert-butyl group is a simple alkyl substituent directly bonded to the nitrogen. It is chemically robust and generally considered a permanent part of the molecular scaffold. Its primary role is to provide steric bulk and basicity.
- N-Boc-4-piperidone: The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group.[5] Its purpose is to temporarily mask the reactivity of the piperidine nitrogen, allowing for selective reactions elsewhere in the molecule, such as at the C4-ketone. The Boc group is designed to be removed under mild acidic conditions to liberate the secondary amine for subsequent reactions.

This distinction is paramount in drug development. The choice between these two reagents dictates the entire synthetic strategy and the final molecular architecture.

## Physicochemical Properties

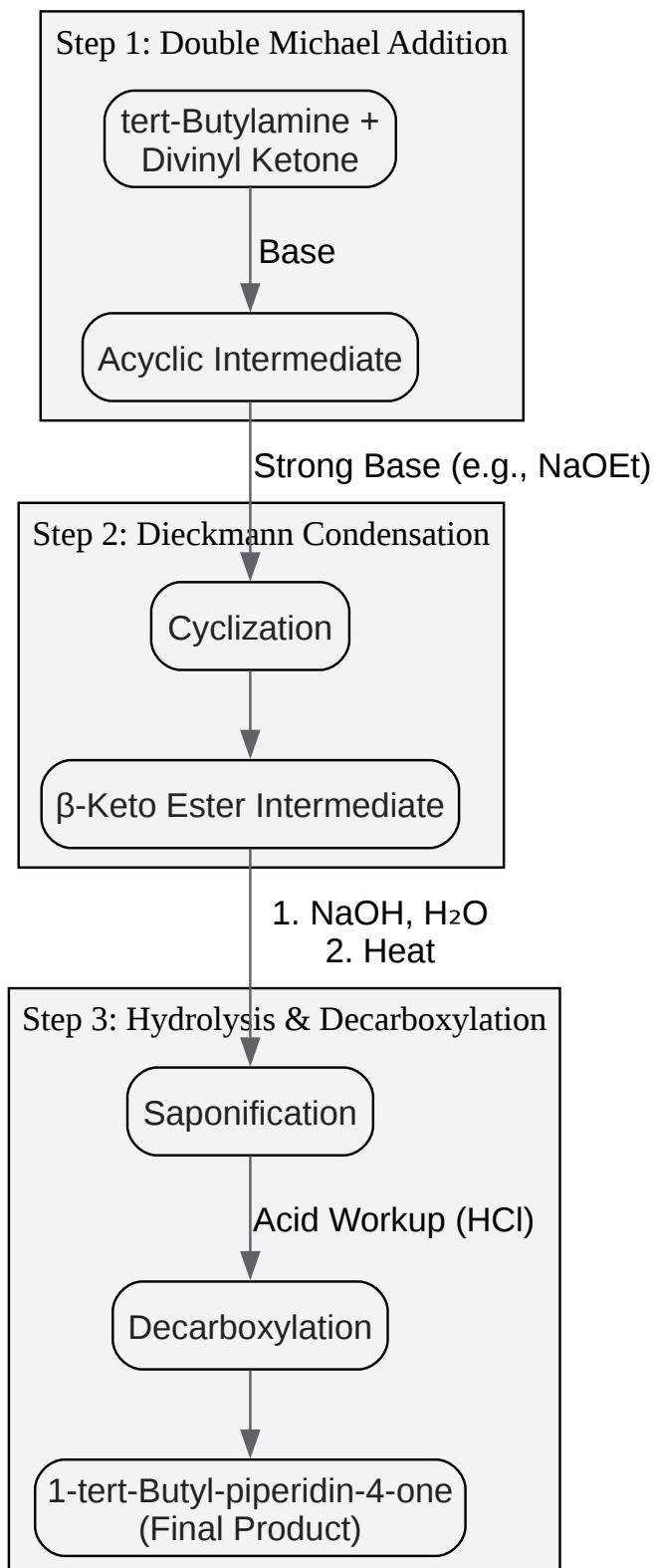
The physical properties of **1-tert-butyl-piperidin-4-one** are essential for its proper handling, storage, and use in reactions. The data below has been consolidated from various chemical data sources.

Property	Value	Source
Appearance	White crystal or crystalline powder	ChemBK[6]
Melting Point	92-94 °C (sublimes)	ChemBK[6]
Boiling Point	~225 °C	ChemBK[6]
Density	~0.968 g/cm <sup>3</sup>	ChemBK[6]
Flash Point	83 °C	ChemBK[6]
pKa (Predicted)	8.26 ± 0.20	ChemBK[6]
Solubility	Soluble in organic solvents like alcohol and ether; slightly soluble in water.[6]	ChemBK[6]

## Synthesis and Manufacturing

**3.1 Synthetic Strategy: The Challenge of the N-tert-butyl Group** The synthesis of **1-tert-butyl-piperidin-4-one** is not as straightforward as a simple S<sub>n</sub>2 alkylation of 4-piperidone with a tert-butyl halide. The extreme steric hindrance of the tert-butyl group makes it a very poor electrophile for direct substitution reactions. Therefore, alternative strategies are required. A common and effective approach involves the double Michael addition of tert-butylamine to a divinyl ketone equivalent, followed by an intramolecular Dieckmann condensation, a method analogous to established piperidone syntheses.

**3.2 General Synthetic Workflow** A plausible and widely applicable laboratory-scale synthesis involves a multi-step sequence starting from readily available precursors. The following protocol describes a generalized workflow based on established piperidone synthesis methodologies.

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Caption: Generalized synthetic workflow for **1-tert-Butyl-piperidin-4-one**.

## Step-by-Step Protocol (Illustrative):

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve tert-butylamine in a suitable aprotic solvent such as ethanol.
- Michael Addition: Cool the solution in an ice bath. Slowly add methyl vinyl ketone dropwise to the stirred solution. The reaction is typically exothermic. Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Cyclization (Dieckmann Condensation): To the resulting acyclic intermediate, add a strong base such as sodium ethoxide. Heat the mixture under reflux for several hours to induce intramolecular cyclization.
- Hydrolysis and Decarboxylation: After cooling, the reaction mixture is subjected to acidic hydrolysis (e.g., with aqueous HCl) and heated. This step saponifies the ester and promotes decarboxylation to yield the target ketone.
- Purification: The final product is isolated by extraction with an organic solvent, followed by purification techniques such as distillation or recrystallization to yield pure **1-tert-butyl-piperidin-4-one**.

## Spectroscopic and Analytical Profile

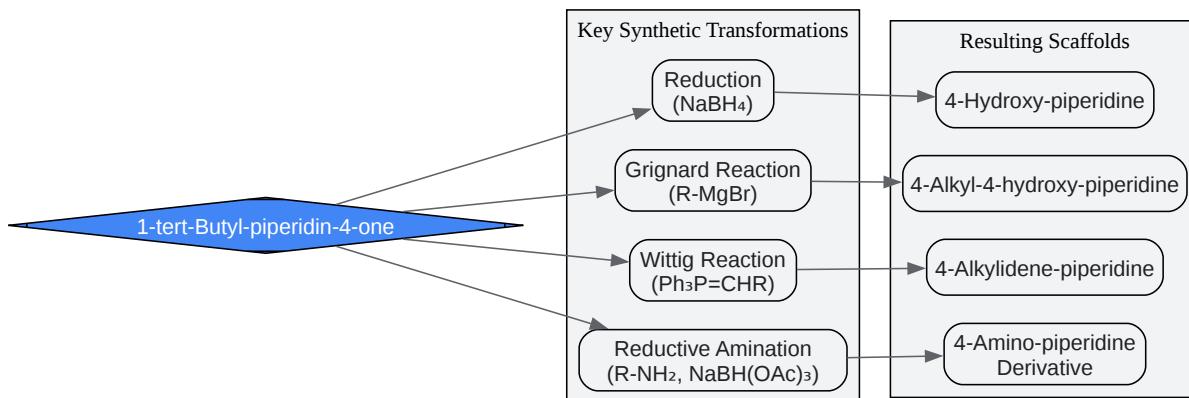
Characterization of **1-tert-butyl-piperidin-4-one** relies on standard spectroscopic techniques. The expected spectral data are summarized below, providing a fingerprint for compound verification.

Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- ~1.1 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the N-tert-butyl group.[7]</li><li>- ~2.5-2.8 ppm (m, 4H): Multiplet (likely a triplet) for the four protons on the carbons adjacent to the nitrogen (C2, C6).</li><li>- ~2.3-2.5 ppm (m, 4H): Multiplet (likely a triplet) for the four protons on the carbons adjacent to the carbonyl group (C3, C5).</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- ~208-212 ppm: Carbonyl carbon (C4).</li><li>- ~55-60 ppm: Quaternary carbon of the tert-butyl group.</li><li>- ~50-55 ppm: Methylene carbons adjacent to nitrogen (C2, C6).</li><li>- ~40-45 ppm: Methylene carbons adjacent to the carbonyl (C3, C5).</li><li>- ~25-28 ppm: Methyl carbons of the tert-butyl group.</li></ul>
IR (Infrared)	<ul style="list-style-type: none"><li>- ~1710-1725 cm<sup>-1</sup>: Strong, sharp absorbance corresponding to the C=O (ketone) stretch.[8]</li><li>- ~2950-2850 cm<sup>-1</sup>: C-H stretching vibrations of the alkyl groups.</li></ul>
MS (Mass Spec.)	<ul style="list-style-type: none"><li>- m/z 155 (M<sup>+</sup>): Molecular ion peak.</li><li>- m/z 140 (M-15): Loss of a methyl group.</li><li>- m/z 98 (M-57): Loss of the tert-butyl group, a common and significant fragmentation pathway.[9]</li></ul>

## Chemical Reactivity and Synthetic Applications

5.1 The Role of the N-tert-Butyl Group: Steric Influence and Chemical Inertness The N-tert-butyl group is the defining feature of this molecule's reactivity. It is exceptionally bulky, which can influence the stereochemical outcome of reactions at the C4 position by directing incoming reagents to the less hindered face. Furthermore, it is chemically stable and non-labile, ensuring it remains intact throughout multi-step synthetic sequences. Unlike the N-Boc group, it does not participate in reactions and cannot be easily removed.

5.2 Reactivity of the C4-Carbonyl Group The ketone functionality is the primary site of chemical transformations, making the molecule a versatile scaffold for introducing diversity at the 4-position.



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